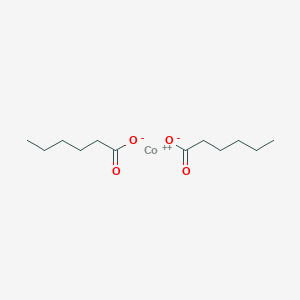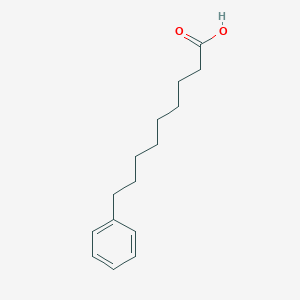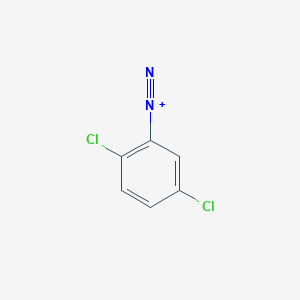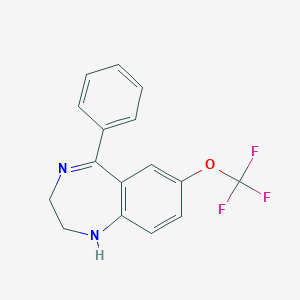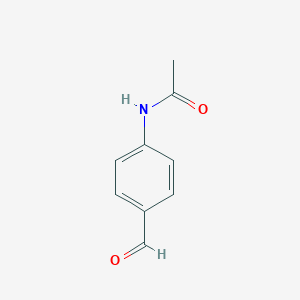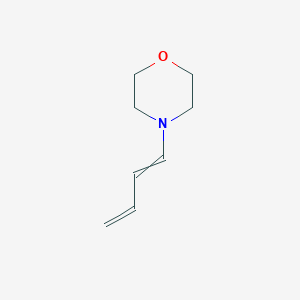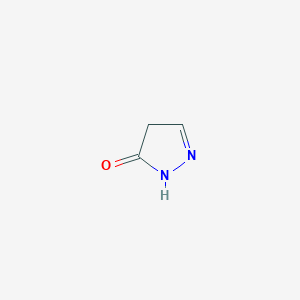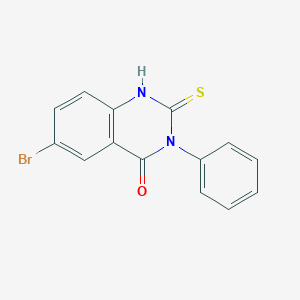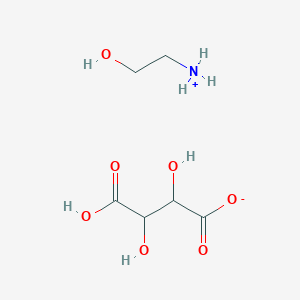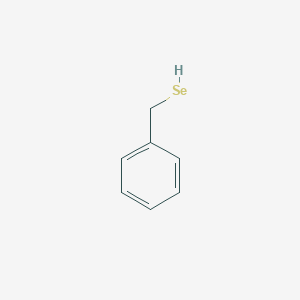
Phenylmethaneselenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenylmethaneselenol is an organoselenium compound that has been gaining attention in scientific research due to its unique properties and potential applications. This compound has been studied for its potential use in the treatment of various diseases and as a tool for understanding the biochemical and physiological effects of selenium.
Wirkmechanismus
The mechanism of action of phenylmethaneselenol is not fully understood, but it is believed to involve the modulation of various cellular pathways, including the regulation of oxidative stress and inflammation.
Biochemische Und Physiologische Effekte
Phenylmethaneselenol has been shown to have antioxidant properties and can protect cells from oxidative damage. It has also been shown to have anti-inflammatory effects and can modulate the immune system. Additionally, phenylmethaneselenol has been shown to have neuroprotective effects and can improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using phenylmethaneselenol in lab experiments is its unique properties as an organoselenium compound. However, one limitation is its potential toxicity, which must be carefully monitored in experiments.
Zukünftige Richtungen
There are several future directions for research on phenylmethaneselenol. One area of focus is the development of new synthetic methods for producing this compound. Another area of focus is the continued study of its potential use in the treatment of various diseases. Additionally, further research is needed to fully understand the mechanism of action of phenylmethaneselenol and its effects on cellular pathways.
Synthesemethoden
Phenylmethaneselenol can be synthesized through various methods, including the reaction of phenylmagnesium bromide with selenium powder or the reaction of phenylmagnesium bromide with diphenyl diselenide. Another method involves the reaction of phenyl lithium with selenium dioxide.
Wissenschaftliche Forschungsanwendungen
Phenylmethaneselenol has been studied for its potential use in the treatment of cancer, cardiovascular disease, and neurodegenerative diseases. It has also been used as a tool for understanding the role of selenium in biological systems.
Eigenschaften
CAS-Nummer |
16645-12-8 |
|---|---|
Produktname |
Phenylmethaneselenol |
Molekularformel |
C7H8Se |
Molekulargewicht |
171.11 g/mol |
IUPAC-Name |
phenylmethaneselenol |
InChI |
InChI=1S/C7H8Se/c8-6-7-4-2-1-3-5-7/h1-5,8H,6H2 |
InChI-Schlüssel |
NSXOOKQXYVJEAP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C[SeH] |
Kanonische SMILES |
C1=CC=C(C=C1)C[SeH] |
Synonyme |
Benzyl selenol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



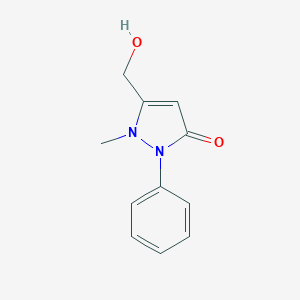
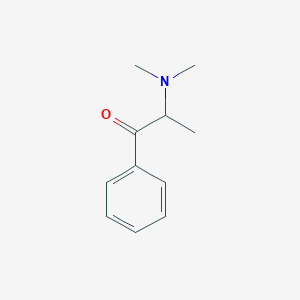
![4-Hydroxy-6,9a-dimethyl-3-methylidenedecahydroazuleno[4,5-b]furan-2,9-dione](/img/structure/B92692.png)
